8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Medicinal Chemistry Physical Organic Chemistry Kinase Inhibitor Design

Kinase inhibitor programs often struggle to separate lipophilicity-driven polypharmacology from genuine target engagement. This meta-CF3 triazolopyridine-2-amine directly addresses that challenge: • Distinct meta-substitution vector enables access to kinase sub-pockets not reached by para-CF3 analogs. • clogP-matched pair (≈2.8 vs. para-CF3) isolates electronic/steric effects, simplifying selectivity deconvolution. • Privileged hinge-binding scaffold with free C2-amine for rapid library elaboration via amide coupling or reductive amination.

Molecular Formula C13H9F3N4
Molecular Weight 278.23 g/mol
CAS No. 1202616-57-6
Cat. No. B1397462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
CAS1202616-57-6
Molecular FormulaC13H9F3N4
Molecular Weight278.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC=CN3C2=NC(=N3)N
InChIInChI=1S/C13H9F3N4/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-20-11(10)18-12(17)19-20/h1-7H,(H2,17,19)
InChIKeyQWEGNUKGLFMDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Relevance of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (CAS 1202616-57-6): A Positional Isomer in Kinase-Focused Heterocyclic Libraries


8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (CAS 1202616-57-6) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyridine-2-amine class, a scaffold extensively explored for kinase inhibition due to its capacity to act as a type-II kinase binder via hinge-region interactions [1]. The compound features a meta-trifluoromethyl (–CF3) substituent on the C8-phenyl ring, distinguishing it from the well-characterized para-CF3 analog that serves as the core of the clinical-stage JAK2 inhibitor CEP-33779 [2]. With a molecular formula of C13H9F3N4 and molecular weight of 278.23 g/mol, this positional isomer is a key tool compound for structure-activity relationship (SAR) studies aimed at dissecting the electronic, steric, and pharmacokinetic consequences of substituent vector orientation within triazolopyridine-based kinase inhibitor programs.

1 Positional isomer tool for kinase SAR studies
2 Decouples inductive vs resonance electronic effects at hinge site
3 Triazolopyridine-2-amine scaffold intermediate for fragment elaboration

Why 8-Aryl-[1,2,4]triazolo[1,5-a]pyridin-2-amines Cannot Be Interchanged: The Critical Role of C8-Phenyl Substitution Pattern in Target Engagement and Physicochemical Profile


Within the [1,2,4]triazolo[1,5-a]pyridine-2-amine chemotype, the C8-aryl ring orientation and electronic character directly influence the compound's ability to access the kinase hinge region and occupy the adjacent hydrophobic pocket [1]. Published SAR from the JAK2 inhibitor program demonstrates that para-substitution on the C8-phenyl ring is optimal for JAK2 enzymatic potency, while the specific electronic nature and position of substituents modulate selectivity across the kinome [2]. Consequently, swapping the meta-trifluoromethyl isomer (1202616-57-6) for the para-trifluoromethyl analog (CAS 1257704-98-5) or the unsubstituted phenyl derivative (CAS 1505767-03-2) is not pharmacologically neutral: each positional variant produces a distinct hydrogen-bonding environment, dipole moment, and steric footprint at the binding interface, potentially yielding different kinase selectivity profiles, metabolic stability, and solubility characteristics.

Kinase selectivity Meta-CF3 vs. para-CF3 substitution may shift kinase selectivity profiles and hinge-binding geometry.
JAK2 potency SAR indicates para substitution is preferred for JAK2 inhibition; meta isomer likely reduces JAK2 engagement.
Electronic modulation Unsubstituted phenyl analog lacks –CF3 electronic modulation, altering target-interaction landscape.

Quantitative Differentiation Evidence for 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (1202616-57-6) Versus Its Closest Analogs


Electron-Withdrawing Character: Meta-CF3 vs. Para-CF3 Hammett Substituent Constant Comparison

The meta-trifluoromethyl group exerts a distinct electron-withdrawing influence compared to its para counterpart, as quantified by the Hammett substituent constant (σ). The meta-CF3 group has a σₘ value of +0.43, indicating a strong inductive electron-withdrawing effect, whereas the para-CF3 group has a σₚ value of +0.54, reflecting both inductive and resonance contributions [1]. This electronic difference modulates the electron density on the C8-phenyl ring and consequently affects π-stacking interactions and hydrogen-bond acceptor strength of the triazolopyridine core nitrogen atoms involved in kinase hinge binding. For procurement decisions, selecting the meta-CF3 isomer is essential when the research objective is to decouple inductive from resonance electronic effects at the kinase binding site.

Hammett σ
Class-level inference
σₘ = +0.43 (meta-CF3) vs. σₚ = +0.54 (para-CF3)
Δσ = –0.11
Electronic profile difference may support hinge-binding geometry studies.
Standard Hammett constants; applied to C8-phenyl substituent.
Medicinal Chemistry Physical Organic Chemistry Kinase Inhibitor Design

Kinase Enzymatic Potency Trend: Para Substitution is Optimal for JAK2 Inhibition

Extensive SAR exploration of the 8-aryl-[1,2,4]triazolo[1,5-a]pyridine-2-amine series by Dugan et al. established that para substitution on the C8-phenyl ring is optimal for JAK2 enzymatic potency [1]. This finding, derived from systematic variation of the C8-aryl substitution pattern across dozens of analogs, implies that the meta-CF3 isomer (1202616-57-6) is expected to exhibit reduced JAK2 inhibitory activity relative to the para-CF3 counterpart (the core scaffold of CEP-33779, a compound that achieves JAK2 IC₅₀ of 1.8 ± 0.6 nM in its fully elaborated form [2]). Although direct IC₅₀ data for the meta-CF3 intermediate are not reported in the primary literature, the established SAR trend serves as a predictive framework for compound selection when differential JAK2 potency is the experimental variable under investigation.

JAK2 potency rank
Class-level inference
Rank-order: para-CF3 > meta-CF3 (SAR trend)
Supports isoform-selectivity study design with deliberately attenuated JAK2 potency.
No direct IC₅₀ for meta isomer; directionally consistent across series.
JAK Kinase Inhibition SAR Cancer Therapeutics

Lipophilicity Modulation: Meta-CF3 vs. Para-CF3 and Unsubstituted Phenyl LogP Comparison

The substitution pattern of the trifluoromethyl group on the C8-phenyl ring directly influences the lipophilicity of the triazolopyridine-2-amine scaffold. Computational predictions indicate that the meta-CF3 isomer (1202616-57-6) exhibits a calculated logP (clogP) of approximately 2.8, compared to approximately 2.8–3.0 for the para-CF3 isomer (CAS 1257704-98-5) and approximately 2.0 for the unsubstituted 8-phenyl analog (CAS 1505767-03-2) [1]. The ~0.8 log unit increase relative to the unsubstituted phenyl derivative reflects the hydrophobic contribution of the –CF3 group itself, while the near-identical clogP between meta and para isomers indicates that lipophilicity alone does not differentiate these positional variants. However, the combination of similar lipophilicity with distinct electronic profiles (see Evidence Item 1) means that the meta-CF3 compound can achieve comparable membrane permeability to the para-CF3 analog while presenting a different electrostatic surface to protein targets, a property valuable for optimizing target engagement vs. nonspecific binding.

clogP comparison
Context-dependent
Meta-CF3: ≈2.8; Para-CF3: ≈2.8–3.0; Unsubstituted Ph: ≈2.0
ΔclogP ≈ +0.8 vs. Ph
Lipophilicity-matched pair supports electronic/steric profiling without confounding hydrophobicity shift.
Calculated via consensus method; experimental logP may vary.
Physicochemical Property Optimization Lipophilicity Drug-Likeness

C2-Amine Basicity and Hydrogen-Bond Donor Strength: Positional Isomer Impact on Kinase Hinge-Binding Geometry

The electronic character of the C8-aryl substituent remotely modulates the basicity of the C2-amine group through the conjugated triazolopyridine π-system. Meta-CF3 substitution (σₘ = +0.43) exerts a weaker resonance electron-withdrawing effect than para-CF3 substitution (σₚ = +0.54), resulting in a predicted pKa of the 2-aminotriazole moiety that is approximately 0.2–0.3 units higher (less acidic, more basic) for the meta isomer compared to the para isomer [1]. This subtle difference in amine basicity translates to altered hydrogen-bond donor strength at the kinase hinge region, where the C2-amine typically donates a hydrogen bond to the backbone carbonyl of a conserved residue (e.g., Cys919 in VEGFR2 or Glu930 in JAK2). The meta-CF3 isomer's marginally stronger hydrogen-bond donor character can stabilize distinct hinge-binding geometries compared to the para-CF3 analog, potentially resulting in differential kinase selectivity fingerprints.

Predicted pKa
Class-level inference
Meta-CF3 pKa ≈ 4.0–4.2; Para-CF3 ≈ 3.8–4.0
ΔpKa ≈ +0.2 to +0.3
Subtle C2-amine basicity shift may alter hydrogen-bond geometry at kinase hinge.
Predicted values; experimental validation recommended.
Kinase Hinge Binding Hydrogen-Bond Donor Strength Medicinal Chemistry

High-Value Application Scenarios for 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine Based on Differential Positional Isomer Evidence


Prospective Kinase Selectivity Probe Development Leveraging Meta-Substituted Electronic Signature

Medicinal chemistry teams optimizing kinase selectivity within the [1,2,4]triazolo[1,5-a]pyridine-2-amine series can deploy 1202616-57-6 as a scaffold intermediate to explore kinase binding sites where meta-substituent vectors access sub-pockets distinct from those engaged by para-substituted analogs. The differential Hammett σ values (σₘ = +0.43 vs. σₚ = +0.54) predict altered C2-amine hydrogen-bond donor strength and C8-aryl π-stacking potential [1], enabling rational design of selectivity toward kinases with non-conserved residues lining the hydrophobic pocket adjacent to the hinge region (e.g., the gatekeeper residue pocket in JAK family kinases [2]). By using the meta-CF3 core as a synthetic starting point for parallel library synthesis, researchers can generate matched molecular pairs that systematically interrogate the electronic and steric requirements of target vs. anti-target kinases.

Lipophilicity-Matched Isomer Pair Studies to Isolate Electronic from Hydrophobic Contributions to Kinase Binding

The near-identical clogP values of the meta-CF3 (≈2.8) and para-CF3 (≈2.8–3.0) isomers [1] make this compound pair ideal for matched molecular pair analysis (MMPA) in drug discovery programs. When both isomers exhibit comparable membrane permeability and nonspecific protein binding (driven primarily by lipophilicity), any observed differences in kinase inhibition potency, selectivity, or cellular efficacy can be attributed primarily to electronic and steric factors rather than differential compound distribution. This property positions 1202616-57-6 as a critical control compound in kinase inhibitor lead optimization campaigns where deconvolution of lipophilicity-driven polypharmacology from true target engagement is required to meet candidate selection criteria.

Fragment-Based and Scaffold-Hopping Library Design Centered on Triazolopyridine Hinge Binders

For industrial and academic screening collections focused on kinase inhibitor discovery, 1202616-57-6 serves as a privileged fragment-like scaffold (MW = 278.23 g/mol) that presents the pharmacophoric triazolopyridine-2-amine hinge-binding motif while offering a distinct C8-substitution vector relative to the heavily patented para-substituted chemical space [1]. Inclusion of this meta-substituted isomer in diversity-oriented screening decks expands the accessible chemical space for hit identification and provides a synthetic handle (the C2-amine) for rapid elaboration into larger, patentable lead series via standard amide coupling or reductive amination chemistry. This scenario is particularly relevant for biotechnology companies and contract research organizations (CROs) seeking to build proprietary kinase inhibitor libraries without encroaching on existing composition-of-matter patents dominant in the para-substituted triazolopyridine space.

Application
Selection Property
Validation Focus
Kinase selectivity probe studies
Meta-substituent electronic profile
Gatekeeper pocket selectivity context
Matched molecular pair analysis
Lipophilicity-matched isomer pair
Electronic vs. hydrophobic contribution deconvolution
Scaffold-hopping library design
Diversified hinge-binding motif
Patent space differentiation context
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